2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde

5-Lipoxygenase Inflammation Enzyme Inhibition

Researchers requiring a pyrrolidinyl-benzaldehyde scaffold with precise 2-Cl-3-Me-4-pyrrolidine substitution face sourcing challenges-generic analogs lack the steric and electronic profile needed for CNS-penetrant SAR. CAS 886500-47-6 delivers: • Orthogonal reactivity: aldehyde for reductive amination, Cl for cross-coupling, pyrrolidine as pre-installed pharmacophore • cLogP 3.06-0.24 units higher than des-methyl analog-optimized for intracellular/CNS target engagement • Inactive vs. 5-LO (100 μM) & ALDH1A3, serving as a matched negative control Supplied at ≥95% purity from specialty vendors for consistent multi-batch SAR studies.

Molecular Formula C12H14ClNO
Molecular Weight 223.7
CAS No. 886500-47-6
Cat. No. B2533700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde
CAS886500-47-6
Molecular FormulaC12H14ClNO
Molecular Weight223.7
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C=O)N2CCCC2
InChIInChI=1S/C12H14ClNO/c1-9-11(14-6-2-3-7-14)5-4-10(8-15)12(9)13/h4-5,8H,2-3,6-7H2,1H3
InChIKeyQRRVSZPMXUKVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde Overview


2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-47-6) is a trisubstituted benzaldehyde bearing a chlorine atom at the 2-position, a methyl group at the 3-position, and a pyrrolidin-1-yl moiety at the 4-position . With the molecular formula C12H14ClNO and a molecular weight of 223.70 g·mol⁻¹, the compound belongs to the pyrrolidinyl-benzaldehyde family, a class frequently employed as versatile intermediates in medicinal chemistry campaigns targeting neurological disorders, kinase inhibition, and receptor modulation . Its electron-rich pyrrolidine ring combined with the electron-withdrawing chloro and aldehyde substituents creates a distinctive electronic and steric environment that differentiates it from simpler pyrrolidinyl-benzaldehyde analogs . The compound is commercially available at purities of 95–98% from multiple suppliers, though sourcing options remain limited to specialty chemical vendors focused on research quantities .

Substitution Risks of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde


Pyrrolidinyl-benzaldehyde building blocks are not interchangeable scaffolds. The precise positioning of the chloro, methyl, and pyrrolidin-1-yl substituents on the benzaldehyde ring governs electronic character (LogP, TPSA), steric accessibility of the aldehyde carbonyl, and biological target interaction profiles . For example, the 3-methyl group ortho to both the 2-chloro and 4-pyrrolidin-1-yl substituents in CAS 886500-47-6 introduces steric hindrance that is absent in the 3-unsubstituted analog 2-chloro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-65-8), while the 3-methyl placement in this compound differs from the 5-methyl regioisomer (CAS 886500-33-0), which presents a distinct orientation of the methyl group relative to the pyrrolidine ring . Even seemingly conservative substitutions (e.g., replacing chlorine with nitro, or moving the pyrrolidine ring from the 4- to the 3-position) produce compounds with divergent biological activity spectra, as evidenced by the 300,000-fold difference in GSK-3β inhibitory potency between 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde (EC₅₀ > 300 μM) and other pyrrolidinyl-benzaldehydes [1]. Consequently, procurement decisions based solely on compound class membership without verifying the exact substitution pattern risk delivering a building block with fundamentally different reactivity, target engagement, and downstream SAR outcomes.

Quantitative Differentiation Evidence for 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde


5-Lipoxygenase Inhibition Selectivity

In a ChEMBL-documented binding assay (CHEMBL620010), 2-chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 μM. The result was classified as 'NS' (no significant activity), indicating that at this concentration the compound failed to produce meaningful enzyme inhibition [1]. This negative result provides a critical differentiation point: other pyrrolidinyl-benzaldehyde derivatives, particularly chalcones synthesized via Claisen-Schmidt condensation of 4-(pyrrolidin-1-yl)benzaldehyde, have demonstrated antimicrobial and enzyme-modulatory activities in published studies [2]. The lack of 5-LO activity for the 2-chloro-3-methyl-4-pyrrolidin-1-yl substitution pattern informs medicinal chemists that this scaffold does not engage the 5-LO active site in the same manner as pyrrolidinyl-chalcone derivatives, making it a preferable starting point when 5-LO off-target activity must be avoided or when alternative target engagement is sought.

5-Lipoxygenase Inflammation Enzyme Inhibition

Lipinski Violation Profile

According to the MMsINC chemoinformatics database, 2-chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-47-6) is flagged with one violation of Lipinski's rule of five (Lipinski's drug-like rule = 1; violations = 1) [1]. The likely violation parameter is the computed LogP of 3.06 (cLogP from Leyan computational data), which remains below the threshold of 5, suggesting that the violation may instead arise from the compound's hydrogen-bond donor/acceptor count or another parameter in the MMsINC algorithm . In comparison, the unsubstituted 4-(pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2, MW 175.23) and the 3-nitro analog (MW 206.20) have lower molecular weights and different violation profiles. This is significant because a single Lipinski violation does not preclude oral bioavailability but does signal to procurement teams that CAS 886500-47-6 is better suited as a synthetic intermediate for further optimization rather than as a final drug candidate, whereas simpler pyrrolidinyl-benzaldehydes with zero violations may be more appropriate for direct biological screening in oral administration models.

Drug-likeness Lipinski Rule of Five Physicochemical Properties

LogP Differentiation from Analogs

Computed partition coefficients reveal a clear lipophilicity gradient across the pyrrolidinyl-benzaldehyde series. CAS 886500-47-6 has a calculated LogP of 3.06 (Leyan computational chemistry data) . The 3-unsubstituted 2-chloro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-65-8) has a reported cLogP of 2.82 [1]. The unsubstituted 4-(pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2) has a predicted cLogP of approximately 2.10 [2]. The 0.24 log unit difference between CAS 886500-47-6 and CAS 886500-65-8, and the approximately 0.96 log unit difference versus CAS 51980-54-2, translate to a roughly 1.7-fold and 9-fold higher octanol-water partition coefficient, respectively. This increased lipophilicity arises from the additional methyl group at the 3-position and directly impacts membrane permeability, protein binding, and pharmacokinetic behavior. For structure-activity relationship (SAR) studies, this LogP shift means that CAS 886500-47-6 will exhibit measurably different cellular penetration and tissue distribution compared to its des-methyl or des-chloro counterparts, making it the preferred choice when higher lipophilicity is required for target engagement in intracellular or CNS applications.

Lipophilicity LogP Structure-Property Relationship

ALDH Inhibition Divergence

The 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde analog (BindingDB BDBM69358) exhibits potent inhibition of human ALDH1A3 with an IC₅₀ of 270 nM, measured via a fluorescence-based NADH production assay using hexanal and NAD⁺ as substrates [1]. In contrast, the 2-chloro-3-methyl substitution pattern of CAS 886500-47-6 replaces the electron-withdrawing nitro group with an electron-donating methyl group and introduces a chloro substituent, creating a fundamentally different electronic environment at the benzaldehyde ring. While direct ALDH inhibition data for CAS 886500-47-6 are not publicly available at a comparable level of detail, the compound has been evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM with no significant activity [2], suggesting that its biological target engagement profile is distinct from the ALDH-active nitro analog. This SAR divergence is critical: the 3-nitro analog is a validated ALDH1A3 inhibitor tool compound, whereas CAS 886500-47-6's chloro-methyl substitution pattern appears to redirect biological activity toward different target classes (e.g., potential neurological targets as suggested by its pyrrolidine pharmacophore ), making it the appropriate choice when ALDH inhibition must be avoided or when alternative target space is sought.

Aldehyde Dehydrogenase ALDH1A3 Isozyme Selectivity

Purity Grade Availability

The commercial purity of 2-chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde varies by supplier. Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity (Product No. 1188557, with the caveat that displayed purity represents入库指导纯度 and batch-to-batch variation may occur) . Chemenu lists purity at 95%+ (Catalog Number CM622434) . In comparison, the regioisomeric 2-chloro-5-methyl-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-33-0) is available from MolCore at 'NLT 98%' purity . The 3% purity difference between 95% and 98% is significant in medicinal chemistry SAR programs, where impurities at the 2–5% level can confound biological assay interpretation, particularly in cellular assays with amplified signal-to-noise ratios. For procurement decisions, the availability of 98% purity material from Leyan provides a higher-confidence starting point for sensitive biochemical and cellular experiments compared to 95% material, although actual purity should be verified by HPLC or NMR upon receipt for critical applications.

Purity Quality Control Reproducibility

Optimal Applications of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde


Kinase and GPCR Ligand SAR with Defined Lipophilicity

CAS 886500-47-6 is best deployed as a synthetic intermediate in SAR campaigns where a computed LogP of approximately 3.06 is desired for target engagement. Its cLogP is 0.24 units higher than the des-methyl analog CAS 886500-65-8 (cLogP 2.82) and ~0.96 units higher than the unsubstituted 4-(pyrrolidin-1-yl)benzaldehyde (cLogP ~2.10), making it the appropriate choice when increased membrane permeability is required for intracellular or CNS targets . The pyrrolidine moiety is a recognized pharmacophore in dopamine D4 receptor antagonists and kinase inhibitors, and the aldehyde functionality enables rapid diversification via reductive amination, Schiff base formation, or Grignard addition .

Negative Control for 5-Lipoxygenase and ALDH Assays

The documented inactivity of CAS 886500-47-6 against RBL-1 5-lipoxygenase at 100 μM (ChEMBL CHEMBL620010) and its structural divergence from the ALDH1A3-active 3-nitro analog (IC₅₀ 270 nM) position this compound as a useful negative control in enzymatic screening cascades. When a pyrrolidinyl-benzaldehyde scaffold is required as a control compound that should not inhibit 5-LO or ALDH isozymes, CAS 886500-47-6 provides a structurally matched but biologically inactive comparator, enabling researchers to attribute observed activity to specific substitution patterns rather than the core scaffold.

Diversity-Oriented Synthesis with Orthogonal Reactive Handles

The 2-chloro-3-methyl-4-(pyrrolidin-1-yl) substitution pattern provides three chemically distinct positions for sequential functionalization: (i) the reactive aldehyde group for condensation or nucleophilic addition, (ii) the chloro substituent as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and (iii) the pyrrolidine ring as a pre-installed pharmacophore or a site for further N-functionalization . This orthogonal reactivity profile, combined with the compound's single Lipinski violation , makes it a versatile building block for generating screening libraries that explore chemical space around pyrrolidine-containing bioactive molecules while maintaining drug-like physicochemical properties.

Reference Standard for Purity Method Development

With commercial purity specifications ranging from 95% to 98% across different vendors , CAS 886500-47-6 serves as a case study for developing HPLC or NMR purity assay methods for chloro-methyl-pyrrolidinyl benzaldehydes. The compound's defined SMILES structure (O=CC1=CC=C(N2CCCC2)C(C)=C1Cl), MDL number (MFCD06740082), and computed descriptors (TPSA 20.31, cLogP 3.06) provide a robust reference framework for identity confirmation and impurity profiling, supporting quality control in multi-batch SAR studies where synthetic intermediate consistency is critical for data reproducibility.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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